Functional Divergence: Inverse Agonism vs. Agonism at CB1 Receptor
Hemopressin(rat) is a CB1 inverse agonist, blocking constitutive receptor activity to the same extent as the synthetic inverse agonist rimonabant [1]. In contrast, the N-terminally extended peptides VD-hemopressin(α) and RVD-hemopressin(α) function as a CB1 agonist and a negative allosteric modulator, respectively [2]. This represents a fundamental, qualitative difference in mechanism of action, not merely a potency difference.
| Evidence Dimension | CB1 Receptor Functional Activity |
|---|---|
| Target Compound Data | Inverse agonist (blocks constitutive activity) |
| Comparator Or Baseline | VD-hemopressin(α): Agonist; RVD-hemopressin(α): Negative allosteric modulator |
| Quantified Difference | Opposite functional effect at the same receptor target |
| Conditions | In vitro receptor signaling assays (e.g., GTPγS binding, cAMP accumulation) |
Why This Matters
This mechanistic distinction is critical for experimental design; an inverse agonist cannot be substituted for an agonist when investigating CB1-mediated physiological processes.
- [1] Heimann, A.S., Gomes, I., Dale, C.S., Pagano, R.L., Gupta, A., de Souza, L.L., ... & Devi, L.A. (2007). Hemopressin is an inverse agonist of CB1 cannabinoid receptors. Proceedings of the National Academy of Sciences, 104(51), 20588-20593. DOI: 10.1073/pnas.0706980105 View Source
- [2] Gomes, I., Grushko, J.S., Golebiewska, U., Hoogendoorn, S., Gupta, A., Heimann, A.S., ... & Devi, L.A. (2009). Novel endogenous peptide agonists of cannabinoid receptors. The FASEB Journal, 23(1), 302-312. DOI: 10.1096/fj.08-119412 View Source
